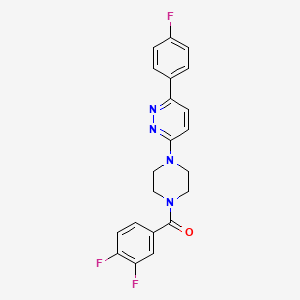
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a novel compound that has attracted significant attention from researchers due to its potential applications in various scientific fields. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One significant area of research involving compounds related to 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is their antimicrobial properties. Studies have shown that quinazolinone derivatives exhibit potent antimicrobial activity. For instance, quinazolinone derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains (Habib, Hassan, & El‐Mekabaty, 2012), (Desai, Dodiya, & Shihora, 2011), (Patel & Shaikh, 2011).
Antitumor Properties
Another area of research is the antitumor potential of quinazolinone-based compounds. A study focused on the design and synthesis of water-soluble analogues of quinazolin-4-one antitumor agents. These compounds displayed high growth-inhibitory activity and unique biochemical characteristics, suggesting their potential as antitumor agents (Bavetsias et al., 2002), (Bavetsias et al., 2002).
Analgesic Activities
Research also delves into the analgesic properties of quinazolinone derivatives. A study synthesized new pyrazoles and triazoles bearing a quinazoline moiety, which were tested for analgesic activity, highlighting the potential of these compounds in pain management (Saad, Osman, & Moustafa, 2011).
Luminescent Organometallic Complexes
Quinazolinone derivatives have also been explored in the field of photoluminescent materials. A study synthesized palladium acetylacetonato complexes containing different cyclometalated ligands, including quinazolinone derivatives. These complexes showed luminescence in solution, suggesting their application in the development of photoluminescent materials (Aiello, Ghedini, & Deda, 2002).
Chemical Structure and Synthesis
Numerous studies focus on the chemical structure and synthesis methods of quinazolinone derivatives. Understanding the molecular structure and synthetic routes is crucial for developing new compounds with improved pharmacological properties. Investigations in this area include new reactions for N-alkylation of dihydroquinazolines and synthesis of various heterocyclic compounds incorporating quinazolinone moieties (Gromachevskava et al., 2020), (Громачевская et al., 2020).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-20-9-4-3-8-18(20)23(29)27(14)17-7-5-6-16(13-17)26-22(28)19-12-15(24)10-11-21(19)30-2/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASJJOPQKQGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)
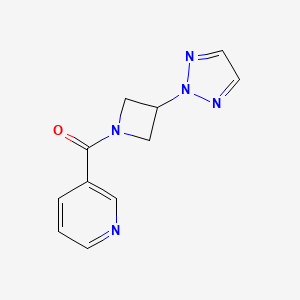
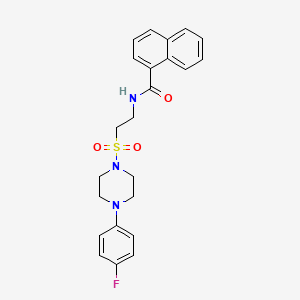

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)
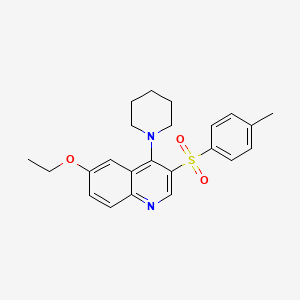
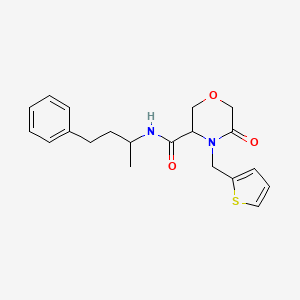
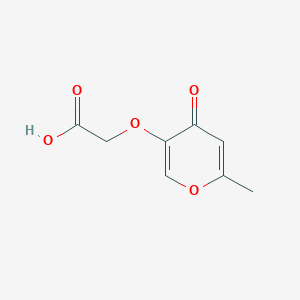
![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)
![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)
![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)

